molecular formula C13H19NO B5703704 4-(2,4-dimethylbenzyl)morpholine

4-(2,4-dimethylbenzyl)morpholine

Cat. No.: B5703704
M. Wt: 205.30 g/mol
InChI Key: FMDYPXVOQVNISN-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylbenzyl)morpholine is a synthetic organic compound featuring a morpholine ring substituted at the nitrogen atom with a 2,4-dimethylbenzyl group. This structure combines the properties of the morpholine pharmacophore, which is widely recognized in medicinal chemistry for its ability to influence the solubility, metabolic stability, and bioavailability of lead compounds . The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its versatility and ability to engage in molecular interactions with target proteins . The specific 2,4-dimethylbenzyl substituent may be explored for its potential to impart unique steric and electronic properties, which can be critical for binding affinity and selectivity in biological systems. This compound is provided as a research tool for use in laboratory applications only. Potential research applications for this class of compounds include serving as a building block in organic synthesis, an intermediate in the development of novel therapeutic agents, or a candidate for investigating structure-activity relationships (SAR) in drug discovery programs . Researchers might investigate its role as a key scaffold in developing molecules with targeted biological activities. Intended Use and Handling: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the researcher to ensure safe handling and disposal practices in accordance with their institution's guidelines and all applicable local and national regulations. The specific mechanism of action, pharmacological profile, and toxicological data for this compound are not available, and researchers should conduct their own thorough characterization for specific experimental applications.

Properties

IUPAC Name

4-[(2,4-dimethylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYPXVOQVNISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylbenzyl)morpholine typically involves the reaction of morpholine with 2,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Morpholine and 2,4-dimethylbenzyl chloride

    Catalysts: Phase transfer catalysts to enhance reaction efficiency

    Purification: Distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylbenzyl)morpholine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically target the benzyl group.

    Substitution: Nucleophilic substitution reactions at the morpholine nitrogen or benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced benzyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2,4-Dimethylbenzyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylbenzyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Anticancer Activity

  • 4-(4-Nitrobenzyl)morpholine (–3): This derivative serves as a key intermediate in anticancer drug synthesis. Crystallographic studies confirm its structural integrity, with bond lengths and angles consistent with standard values (e.g., C–N bond: ~1.47 Å) .
  • It exhibits cytotoxic activity against HEP2 and HepG2 cells (IC₅₀ = 8.3 and 2.8 μg/mL, respectively), suggesting that the 2,4-dimethyl substitution may enhance cytotoxicity in certain scaffolds .

Enzyme Inhibition

  • 4-(2-Methylbenzyl)morpholine (Compound 5, ): A selective inhibitor of lung cytochrome P450 2A13, this analog highlights the importance of steric effects. The single methyl group at the 2-position may optimize binding to the enzyme’s hydrophobic pocket.

Receptor Agonism

  • 4-(3-(Trifluoromethyl)phenyl)morpholine derivatives (): In CB2 receptor agonists, the morpholine ring and substituent positions critically influence potency. For example, replacing morpholine with a 4-fluoropiperidinyl moiety maintained activity (EC₅₀ = 9 nM), while 2,4-dichloro substitution on the phenyl ring retained potency (EC₅₀ = 10 nM) .

Physicochemical Properties

Crystallographic and Structural Data

  • 4-(4-Nitrobenzyl)morpholine crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 6.1371 Å, b = 8.2535 Å, c = 21.9867 Å, and β = 94.929° . The nitro group participates in intermolecular interactions, stabilizing the crystal lattice.

Data Tables

Table 1: Comparison of Benzylmorpholine Derivatives

Compound Name Substituents Biological Activity Key Properties Reference
4-(2,4-Dimethylbenzyl)morpholine 2,4-dimethyl Hypothetical: Enhanced lipophilicity Estimated logP ~3.2 (predicted) -
4-(4-Nitrobenzyl)morpholine 4-nitro Anticancer intermediate Crystallographic stability
4-(2-Methylbenzyl)morpholine 2-methyl CYP2A13 inhibition Moderate steric bulk
4-(2,4-Dichlorobenzyl)morpholine 2,4-dichloro CYP2A13 inhibition High electron-withdrawing
5-(2,4-Dimethylbenzyl)pyrrolidin-2-one 2,4-dimethyl Cytotoxic (HEP2/HepG2) IC₅₀ = 8.3/2.8 μg/mL

Q & A

Basic: What are the optimal synthetic routes for 4-(2,4-dimethylbenzyl)morpholine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2,4-dimethylbenzyl halides (e.g., chloride or bromide) and morpholine under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity .
  • Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation of morpholine, improving reaction kinetics .
  • Temperature : Reactions at 60–80°C for 12–24 hours optimize yields while minimizing side products like dialkylation .
    Comparative Data : Substituting 2,4-dimethylbenzyl chloride with bromine analogs (e.g., 2-bromo-4-fluorobenzyl chloride) reduces yield by ~15% due to steric hindrance .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and morpholine protons (δ 3.5–3.7 ppm). 13C^{13}C NMR confirms quaternary carbons in the benzyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C13H19NOC_{13}H_{19}NO: 205.1467) and detects isotopic patterns from halogens in analogs .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade samples) .

Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of benzylmorpholine analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to cytochrome P450 2A13, increasing inhibitory potency by 2–3 fold compared to methyl groups .
  • Steric effects : 2,4-Dimethyl substitution reduces metabolic degradation in vitro compared to monosubstituted analogs, as shown in hepatic microsome assays .
  • Fluorine incorporation : Fluorinated analogs (e.g., 4-(2-fluorobenzyl)morpholine) exhibit improved blood-brain barrier penetration in murine models .

Advanced: How should researchers resolve contradictions in activity data between this compound and its positional isomers?

Methodological Answer:

  • Comparative docking studies : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with target proteins. For example, 2,4-dimethyl substitution in benzylmorpholine shows higher affinity for CYP2A13 than 3,5-dimethyl isomers due to better hydrophobic pocket alignment .
  • In vitro validation : Perform enzyme inhibition assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 37°C) to control for experimental variability .

Advanced: What pharmacological targets are most relevant for this compound, and how are they validated?

Methodological Answer:

  • Cytochrome P450 2A13 : Identified via competitive inhibition assays using coumarin as a substrate. IC50 values are determined via fluorescence-based kinetic studies .
  • Neurotransmitter receptors : Radioligand binding assays (e.g., 3H^3H-ligand displacement) screen for affinity at serotonin or dopamine receptors. Preliminary data suggest low nM affinity for 5-HT2A .

Basic: What analytical methods ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

  • HPLC-UV/MS : Monitors purity (>98%) and identifies impurities (e.g., unreacted morpholine or benzyl halides) .
  • Karl Fischer titration : Quantifies residual water (<0.1% w/w) to ensure stability during storage .
  • Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for this compound) to predict redox stability and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulates solvation effects in physiological buffers (e.g., PBS) to model bioavailability and aggregation tendencies .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber glass vials to prevent photodegradation .
  • Humidity : Use desiccants (e.g., silica gel) to maintain relative humidity <30% .
  • Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

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